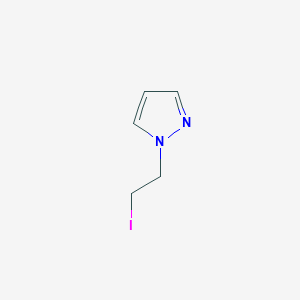

1-(2-Iodoethyl)-1h-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7IN2 |

|---|---|

Molecular Weight |

222.03 g/mol |

IUPAC Name |

1-(2-iodoethyl)pyrazole |

InChI |

InChI=1S/C5H7IN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2 |

InChI Key |

MZRPANQCJBYNGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)CCI |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Iodoethyl 1h Pyrazole

Retrosynthetic Analysis and Precursor Design

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comdokumen.pub For 1-(2-iodoethyl)-1H-pyrazole, two primary disconnections are considered logical starting points for designing its synthesis.

The first and most intuitive disconnection is at the N-C bond between the pyrazole (B372694) ring and the ethyl chain. This bond cleavage suggests pyrazole itself and a "2-iodoethyl" synthon as the precursors. The synthetic equivalent for the iodoethyl synthon would be an electrophilic species such as 1,2-diiodoethane (B146647).

A second strategic disconnection involves the C-I bond of the iodoethyl moiety. This functional group interconversion (FGI) approach suggests that the iodo- group can be derived from other functional groups. scribd.com This leads to precursors such as 1-(2-bromoethyl)-1H-pyrazole, 1-(2-chloroethyl)-1H-pyrazole, or 1-(2-hydroxyethyl)-1H-pyrazole. These precursors can then be converted to the target iodide through halogen exchange or nucleophilic substitution reactions. This analysis provides a roadmap to several distinct synthetic strategies.

Classical and Contemporary Synthetic Routes to the this compound Core

Based on the retrosynthetic analysis, several methods can be employed to synthesize this compound. These methods leverage fundamental reactions in heterocyclic chemistry, such as N-alkylation and nucleophilic substitution.

The direct N-alkylation of pyrazole represents the most straightforward approach to the target molecule. This method typically involves the reaction of pyrazole with a suitable iodoethylating agent under basic conditions. semanticscholar.org The base deprotonates the pyrazole N-H, generating a pyrazolate anion which then acts as a nucleophile.

A common iodoethylating agent for this purpose is 1,2-diiodoethane. The reaction would proceed via a nucleophilic substitution mechanism where the pyrazolate anion attacks one of the electrophilic carbon atoms of 1,2-diiodoethane, displacing an iodide ion.

Reaction Scheme: Pyrazole + 1,2-Diiodoethane --(Base)--> this compound

While direct, this method can sometimes be complicated by di-alkylation, where a second pyrazole molecule reacts with the product to form 1,2-bis(pyrazol-1-yl)ethane, especially if reaction conditions are not carefully controlled. A similar reaction using 1,2-dibromoethane (B42909) has been shown to be effective for substituted pyrazoles, suggesting the viability of this route. nih.gov

An alternative and often highly efficient strategy is to first synthesize a more accessible 1-(2-haloethyl)-1H-pyrazole, such as the chloro or bromo derivative, and then convert it to the desired iodo compound via a halogen exchange reaction. The Finkelstein reaction is the quintessential example of this strategy. iitk.ac.inmanac-inc.co.jp

This process involves treating an alkyl chloride or bromide with an excess of sodium iodide (NaI) in a suitable solvent, typically acetone (B3395972). jk-sci.com The reaction is an SN2 nucleophilic substitution where the iodide ion displaces the chloride or bromide. organic-chemistry.org The equilibrium is driven towards the product because sodium chloride (NaCl) and sodium bromide (NaBr) are insoluble in acetone and precipitate out of the solution, effectively removing them from the reaction mixture according to Le Châtelier's principle. jk-sci.com

The required precursor, 1-(2-chloroethyl)-1H-pyrazole, can be synthesized by reacting pyrazole with 1,2-dichloroethane (B1671644), often under phase transfer catalysis (PTC) conditions. nih.govresearchgate.net

Two-Step Reaction Scheme:

Pyrazole + 1,2-Dichloroethane --(Base/PTC)--> 1-(2-Chloroethyl)-1H-pyrazole

1-(2-Chloroethyl)-1H-pyrazole + NaI --(Acetone)--> this compound + NaCl(s)

This two-step approach is often preferred due to the lower cost and higher stability of 1,2-dichloroethane compared to 1,2-diiodoethane, and the high yields typically achieved in Finkelstein reactions.

A versatile multi-step synthesis begins with a pyrazole already bearing a 2-hydroxyethyl group. The precursor, 1-(2-hydroxyethyl)-1H-pyrazole, can be prepared by condensing β-hydroxyethyl hydrazine (B178648) with appropriate reagents like 1,1,3,3-tetraethoxypropane. nih.gov

Once 1-(2-hydroxyethyl)-1H-pyrazole is obtained, the hydroxyl group, which is a poor leaving group, must be converted into a group that is easily displaced by an iodide ion. Two common strategies are employed:

Conversion to a Sulfonate Ester: The alcohol is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine) to form the corresponding mesylate or tosylate. These are excellent leaving groups. The resulting 1-(2-mesyloxyethyl)-1H-pyrazole or its tosylate analogue is then treated with sodium iodide in a solvent like acetone or DMF to yield this compound via an SN2 reaction. orgsyn.org

Direct Conversion to Iodide: The alcohol can be directly converted to the iodide using reagents such as phosphorus and iodine (P/I₂) or triphenylphosphine (B44618), iodine, and imidazole (B134444) (the Appel reaction).

This pathway offers flexibility and is often used when the starting alcohol is readily available or easily synthesized.

Table 1: Summary of Synthetic Routes to this compound

| Route | Precursors | Key Reactions | Advantages |

|---|---|---|---|

| Direct N-Alkylation | Pyrazole, 1,2-Diiodoethane | Nucleophilic Substitution | Single step, direct |

| Halogen Exchange | Pyrazole, 1,2-Dichloroethane, Sodium Iodide | N-Alkylation, Finkelstein Reaction | High yields, cost-effective precursors jk-sci.com |

| Multi-Step from Alcohol | 1-(2-Hydroxyethyl)-1H-pyrazole | Sulfonylation/Substitution or Direct Iodination | High versatility, avoids di-alkylation |

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of reaction conditions such as solvent, temperature, and stoichiometry is essential.

The choice of solvent plays a crucial role in the efficiency of the synthetic steps, particularly in N-alkylation and halogen exchange reactions, which typically proceed via an SN2 mechanism.

For the N-alkylation of pyrazoles , polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used because they can dissolve the pyrazole salt and the alkylating agent while favoring the SN2 pathway. acs.org However, studies have shown that in some cases, nonpolar solvents can lead to better yields. semanticscholar.orgmdpi.com The choice depends heavily on the specific substrates and the base used.

For the Finkelstein reaction , the solvent's ability to dissolve the iodide salt (e.g., NaI) while poorly dissolving the resulting chloride or bromide salt (e.g., NaCl, NaBr) is paramount. organic-chemistry.org Acetone is the classic solvent for this reason. iitk.ac.injk-sci.com It readily dissolves NaI but not NaCl or NaBr, causing the latter to precipitate and drive the reaction forward. DMF is another effective polar aprotic solvent that can be used.

The table below, adapted from a study on the optimization of general pyrazole N-alkylation, illustrates the significant impact of solvent choice on reaction yield. mdpi.com

Table 2: Effect of Solvent on the Yield of a Representative Pyrazole N-Alkylation Reaction

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Dichloromethane (B109758) (DCM) | 56 |

| 2 | Tetrahydrofuran (THF) | 35 |

| 3 | Acetonitrile (MeCN) | 41 |

| 4 | 1,2-Dichloroethane (DCE) | 60 |

| 5 | Toluene | 34 |

| 6 | No Solvent | <5 |

Data adapted from a study on the acid-catalyzed N-alkylation of 4-chloropyrazole with a phenethyl trichloroacetimidate (B1259523) electrophile, demonstrating general solvent trends in pyrazole alkylation. mdpi.com

This data underscores the importance of empirical testing to determine the optimal solvent for a specific transformation, as solvent-reactant interactions can significantly influence reaction efficiency.

Temperature and Pressure Influence on Reaction Kinetics

The synthesis of this compound, typically achieved through the N-alkylation of pyrazole, is significantly influenced by temperature. Reaction rates generally increase with temperature, as this provides the necessary activation energy for the reaction to proceed. However, elevated temperatures can also promote the formation of undesired byproducts. For instance, in the alkylation of pyrazoles, higher temperatures can lead to a loss of regioselectivity, resulting in a mixture of N1 and N2 isomers. researchgate.net

In the context of preparing this compound, a common route involves the reaction of pyrazole with a suitable two-carbon electrophile, such as 1,2-diiodoethane or a two-step process involving initial hydroxyethylation followed by iodination. For the direct alkylation with 1,2-diiodoethane, precise temperature control is crucial. A moderate temperature is generally preferred to favor the desired mono-alkylation product while minimizing the formation of the di-alkylation byproduct, where a second pyrazole molecule reacts at the other end of the ethyl chain.

While atmospheric pressure is typically sufficient for the synthesis of many pyrazole derivatives, elevated pressure can be employed in certain cases. google.com For reactions involving gaseous reactants or to enhance reaction rates in sluggish systems, applying pressure can increase the concentration of reactants in the solution phase, thereby accelerating the reaction. However, for the synthesis of this compound via common liquid-phase alkylation methods, the influence of pressure is generally considered minimal compared to the effects of temperature and catalyst choice.

A representative table illustrating the general effect of temperature on the N-alkylation of pyrazoles is provided below.

| Temperature (°C) | Reaction Rate | Selectivity (N1 vs. N2) | Byproduct Formation |

| 25 (Room Temp) | Slow | Generally higher | Minimal |

| 50-80 | Moderate to Fast | May decrease | Increased potential for di-alkylation and other side reactions |

| >100 | Very Fast | Often poor | Significant byproduct formation |

This table provides a generalized overview. Optimal temperatures are substrate and reaction specific.

Catalyst Selection and Activity in Targeted Syntheses

The choice of catalyst plays a pivotal role in the efficient and selective synthesis of this compound. In the N-alkylation of pyrazoles, the reaction is often facilitated by a base, which acts as a catalyst by deprotonating the pyrazole ring, thereby increasing its nucleophilicity.

Commonly used bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydroxides (e.g., KOH, NaOH), and organic bases such as triethylamine (B128534) (Et₃N) and diisopropylethylamine (iPr₂NEt). acs.org The strength of the base can influence the reaction rate and selectivity. A stronger base will lead to a higher concentration of the pyrazolide anion, which can accelerate the reaction. However, it may also increase the likelihood of side reactions.

Phase-transfer catalysts (PTCs) have also been employed in the N-alkylation of pyrazoles. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the pyrazolide anion from an aqueous or solid phase to an organic phase where the alkylating agent resides. This can lead to faster reaction times and milder reaction conditions.

For syntheses that proceed via a 2-hydroxyethyl intermediate, the subsequent iodination step often requires a different type of catalyst or reagent. Reagents such as phosphorus triiodide (PI₃) or the use of an Appel reaction with iodine and triphenylphosphine can be used to convert the hydroxyl group to an iodide.

The following table summarizes common catalysts and their roles in the synthesis of N-alkylpyrazoles.

| Catalyst Type | Example(s) | Role in Reaction | Key Advantages |

| Inorganic Base | K₂CO₃, NaOH | Deprotonates pyrazole NH, increasing nucleophilicity. | Cost-effective, readily available. |

| Organic Base | Triethylamine, DIPEA | Similar to inorganic bases, but soluble in organic solvents. | Homogeneous reaction conditions. |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates transfer of pyrazolide anion between phases. | Can improve reaction rates and allow for milder conditions. |

| Metal Catalysts | Rhodium, Palladium | Can be used in specific coupling reactions to form the pyrazole ring or introduce substituents. nih.govorganic-chemistry.org | High efficiency and selectivity for specific transformations. |

Mechanistic Investigations of this compound Formation

The formation of this compound primarily occurs through an N-alkylation reaction, which is a type of nucleophilic substitution. The pyrazole ring, particularly after deprotonation, acts as a nucleophile, attacking the electrophilic carbon of the iodoethyl group.

Elucidation of Rate-Determining Steps

In a typical SN2 reaction mechanism for the N-alkylation of pyrazole, the rate-determining step is the single concerted step where the nucleophilic nitrogen atom of the pyrazole attacks the electrophilic carbon of the alkylating agent, and the leaving group (in this case, an iodide ion) departs simultaneously.

For a two-step synthesis involving an initial hydroxyethylation followed by iodination, there would be two distinct rate-determining steps. In the first step (N-alkylation with 2-chloroethanol (B45725) or ethylene (B1197577) oxide), the rate-determining step is the nucleophilic attack of the pyrazole. In the second step (conversion of the alcohol to the iodide), the rate-determining step will depend on the specific iodinating agent used. For instance, in an Appel reaction, the rate-determining step is often the attack of the alcohol on the activated phosphonium (B103445) intermediate.

Computational studies on pyrazole alkylation have shown that the activation energy for the N1 versus N2 alkylation can be influenced by the nature of the alkylating agent and the substituents on the pyrazole ring. wuxiapptec.com

Transition State Analysis in N-Alkylation Pathways

The transition state in the N-alkylation of pyrazole involves the partial formation of the N-C bond and the partial breaking of the C-I bond. The geometry of the transition state is crucial in determining the regioselectivity of the reaction (N1 vs. N2 alkylation).

Theoretical calculations, such as those using density functional theory (DFT), have been employed to analyze the transition states of pyrazole alkylation. nih.gov These studies reveal that the relative energies of the transition states for N1 and N2 attack determine the product ratio. Steric hindrance at the nitrogen atoms and the substituents on the pyrazole ring can significantly affect the energy of these transition states. For instance, a bulky substituent at the 3-position of the pyrazole ring would likely raise the energy of the transition state for N2 alkylation, thus favoring N1 alkylation.

Hydrogen bonding can also play a role in stabilizing the transition state. wuxiapptec.com In certain cases, interactions between the solvent, the alkylating agent, and the pyrazole ring can lower the activation energy and influence the reaction pathway.

Side Reaction Pathways and Byproduct Formation

Several side reactions can occur during the synthesis of this compound, leading to the formation of byproducts. The most common of these is the formation of the N2-alkylation product, this compound. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions. researchgate.net

Another significant byproduct can be the result of di-alkylation, particularly when using a difunctional alkylating agent like 1,2-diiodoethane. This leads to the formation of 1,2-bis(1H-pyrazol-1-yl)ethane. To minimize this, a large excess of the alkylating agent is often used.

If the synthesis proceeds through a 1-(2-hydroxyethyl)-1H-pyrazole intermediate, incomplete iodination can result in a mixture of the desired product and the starting alcohol. Furthermore, elimination reactions can occur under certain basic conditions, leading to the formation of 1-vinyl-1H-pyrazole.

Careful optimization of reaction parameters such as temperature, solvent, catalyst, and stoichiometry is essential to minimize these side reactions and maximize the yield of the desired this compound.

A summary of potential side reactions is presented in the table below.

| Side Reaction | Description | Method of Minimization |

| N2-Alkylation | Formation of the this compound isomer. | Control of reaction temperature, choice of solvent and base. |

| Di-alkylation | Reaction of a second pyrazole molecule with the product. | Use of a large excess of the alkylating agent. |

| Incomplete Reaction | Presence of starting materials in the final product mixture. | Longer reaction times, optimization of temperature and catalyst. |

| Elimination | Formation of 1-vinyl-1H-pyrazole. | Use of non-basic conditions where possible, careful choice of base. |

Advanced Spectroscopic and Structural Elucidation of 1 2 Iodoethyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the precise structure of 1-(2-Iodoethyl)-1H-pyrazole. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR data provides unambiguous assignment of all proton and carbon signals and offers insights into the molecule's three-dimensional arrangement.

Based on established data for the pyrazole (B372694) heterocycle and iodoethane, the predicted NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented below. The pyrazole ring protons (H-3, H-4, H-5) are expected in the aromatic region, while the ethyl protons appear as two distinct triplets, influenced by the adjacent nitrogen and iodine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

|---|---|---|---|---|

| 3 | CH | ~7.60 | ~139.0 | d |

| 4 | CH | ~6.30 | ~106.5 | t |

| 5 | CH | ~7.50 | ~129.5 | d |

| 1' (N-CH₂) | CH₂ | ~4.50 | ~50.0 | t |

| 2' (CH₂-I) | CH₂ | ~3.45 | ~5.0 | t |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

Two-dimensional NMR experiments are indispensable for confirming the atomic connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, key correlations are expected between the adjacent protons on the pyrazole ring (H-3 with H-4, and H-4 with H-5) and, crucially, between the two methylene (B1212753) groups of the ethyl chain (H-1' with H-2'). This confirms the presence of the ethyl fragment. sdsu.eduscience.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. pressbooks.pub This technique allows for the definitive assignment of each carbon atom by linking it to its attached proton(s), as detailed in Table 1. For example, the carbon signal at ~50.0 ppm would show a cross-peak with the proton signal at ~4.50 ppm, assigning it as C-1'.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is vital for connecting the iodoethyl side chain to the pyrazole ring. A critical correlation would be observed between the methylene protons H-1' (~4.50 ppm) and the pyrazole ring carbons C-3 (~139.0 ppm) and C-5 (~129.5 ppm), confirming the N1-alkylation site.

Table 2: Key Predicted 2D NMR Correlations

| Experiment | Correlating Nuclei | Significance |

|---|---|---|

| COSY | H-1' ↔ H-2' | Confirms ethyl chain connectivity |

| COSY | H-4 ↔ H-3 / H-5 | Confirms pyrazole ring connectivity |

| HSQC | H-3 ↔ C-3, H-4 ↔ C-4, etc. | Assigns all protonated carbons |

| HMBC | H-1' → C-5, C-3 | Confirms N1 attachment of the ethyl group |

| HMBC | H-2' → C-1' | Confirms ethyl chain connectivity |

NOESY/ROESY for Stereochemical Assignment and Preferred Conformations

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the spatial proximity of nuclei, regardless of their through-bond connectivity. For a flexible molecule like this compound, these experiments can provide insights into the preferred conformation of the iodoethyl side chain relative to the pyrazole ring.

A key NOESY/ROESY correlation would be expected between the N-CH₂ protons (H-1') and the H-5 proton of the pyrazole ring. The intensity of this cross-peak would be inversely proportional to the sixth power of the distance between these protons, offering information about the rotational conformation around the N1-C1' bond. A strong correlation would suggest a conformation where the ethyl chain is oriented towards the H-5 proton.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Advanced mass spectrometry techniques provide essential information on the molecular weight and elemental composition of this compound and offer a detailed map of its fragmentation pathways under ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Fragments

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous determination of its elemental formula. wiley.com For this compound (C₅H₇IN₂), the exact mass of the protonated molecular ion [M+H]⁺ can be calculated.

Calculated Exact Mass [M+H]⁺: 236.9727

The experimentally determined mass from an HRMS instrument would be compared to this value. A match within a few parts per million (ppm) error confirms the elemental composition of the parent molecule and any observed fragment ions.

Tandem Mass Spectrometry (MS/MS) for Structural Information from Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion at m/z 236.97) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. spectroscopyonline.com

For this compound, several key fragmentation pathways are anticipated:

Loss of Iodine Radical: The C-I bond is the weakest bond in the molecule, making the loss of an iodine radical (·I, 127 Da) a highly favorable fragmentation pathway. jove.comjove.com This would produce a prominent ion at m/z 109.

Cleavage of the Ethyl Chain: Alpha-cleavage next to the pyrazole ring can lead to the formation of a stable pyrazolyl-methyl cation (m/z 81) or the loss of the entire side chain to yield a pyrazole radical cation (m/z 68).

Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, typically through the loss of HCN (27 Da) or N₂ (28 Da) from the molecular ion or subsequent fragments, a characteristic pattern for pyrazoles. researchgate.net

Table 3: Predicted Major Fragments in MS/MS Analysis

| Predicted m/z | Proposed Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 237 | [C₅H₈IN₂]⁺ | Molecular Ion [M+H]⁺ |

| 110 | [C₅H₈N₂]⁺ | [M - I]⁺ |

| 81 | [C₄H₅N₂]⁺ | [M - CH₂I]⁺ |

| 69 | [C₃H₅N₂]⁺ | [M - C₂H₂I]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Fingerprint Analysis

For this compound, the spectra would be dominated by vibrations from the pyrazole ring and the iodoethyl side chain.

Pyrazole Ring Vibrations: Characteristic peaks include C-H stretching from the aromatic ring (~3100-3000 cm⁻¹), C=N and C=C stretching vibrations (~1600-1400 cm⁻¹), and various in-plane and out-of-plane ring bending modes. researchgate.net

Iodoethyl Chain Vibrations: Aliphatic C-H stretching of the CH₂ groups would appear just below 3000 cm⁻¹. CH₂ bending (scissoring) vibrations are expected around 1465 cm⁻¹. The C-I stretching vibration is a key feature and is expected in the far-infrared region, typically between 600 and 500 cm⁻¹, which is often more easily observed in the Raman spectrum. spectroscopyonline.com

Table 4: Predicted Characteristic Vibrational Frequencies

| Frequency Range (cm⁻¹) | Assignment | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 3150-3100 | Aromatic C-H Stretch (Pyrazole) | Medium | Strong |

| 2980-2850 | Aliphatic C-H Stretch (Ethyl) | Medium-Strong | Strong |

| ~1550 | C=N Stretch (Pyrazole) | Strong | Medium |

| ~1480 | C=C Stretch (Pyrazole) | Strong | Medium |

| ~1465 | CH₂ Scissoring (Ethyl) | Medium | Weak |

| ~1020 | Pyrazole Ring Breathing | Medium | Strong |

| 600-500 | C-I Stretch | Medium | Strong |

Correlation of Characteristic Vibrational Modes with Structural Features

The vibrational spectrum of this compound, observable through Fourier-transform infrared (FTIR) and Raman spectroscopy, can be understood by dissecting the molecule into its constituent parts: the pyrazole ring, the N-ethyl linker, and the terminal iodine atom. Each of these components gives rise to characteristic vibrational modes.

The pyrazole ring , an aromatic heterocycle, exhibits a series of distinct vibrations. These include C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring are expected to produce strong bands in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the ring C-H bonds, as well as ring deformation modes, contribute to the more complex fingerprint region of the spectrum, generally below 1300 cm⁻¹.

The 2-iodoethyl group introduces several additional vibrational modes. The C-H stretching vibrations of the methylene (-CH₂-) groups are anticipated in the 3000-2850 cm⁻¹ region. The presence of both symmetric and asymmetric stretching modes for the two CH₂ groups will likely result in multiple peaks in this area. Scissoring and rocking vibrations of these methylene groups are expected at approximately 1470-1450 cm⁻¹ and 725-720 cm⁻¹ respectively.

A key vibrational mode for this molecule is the carbon-iodine (C-I) stretch . Due to the high mass of the iodine atom, this stretching vibration is found at low frequencies, typically in the range of 600-500 cm⁻¹. This peak is often of strong intensity in the Raman spectrum.

The following table provides a summary of the expected characteristic vibrational modes for this compound, based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

| C-H Stretch | Pyrazole Ring | 3100 - 3000 | Aromatic C-H stretching. |

| C-H Stretch | Ethyl Group (-CH₂-) | 3000 - 2850 | Asymmetric and symmetric stretching. |

| C=C / C=N Stretch | Pyrazole Ring | 1600 - 1400 | In-ring stretching vibrations. |

| CH₂ Scissoring | Ethyl Group (-CH₂-) | 1470 - 1450 | Bending vibration of the methylene groups. |

| Ring Deformation | Pyrazole Ring | Below 1300 | Part of the fingerprint region. |

| C-I Stretch | Iodoethyl Group | 600 - 500 | Characteristic low-frequency stretch. |

Solvent Effects on Vibrational Frequencies and Intensities

The vibrational frequencies and the intensity of absorption bands of this compound are expected to be influenced by the solvent environment. These changes, known as solvatochromic shifts, arise from intermolecular interactions between the solute and solvent molecules, such as dipole-dipole interactions and hydrogen bonding.

In non-polar solvents , such as hexane (B92381) or carbon tetrachloride, the vibrational spectrum is anticipated to be similar to the gas-phase spectrum, with minimal frequency shifts. The interactions in such environments are primarily weak van der Waals forces.

In polar aprotic solvents , like dichloromethane (B109758) or acetone (B3395972), dipole-dipole interactions between the polar C-I bond and the pyrazole ring's dipole moment with the solvent molecules will become significant. This can lead to a stabilization of the ground state and a shift in the vibrational frequencies. For instance, the C-I stretching frequency may experience a slight red shift (a shift to lower wavenumbers) due to the weakening of the bond upon interaction with the polar solvent.

In polar protic solvents , such as ethanol (B145695) or water, the possibility of hydrogen bonding arises. While the pyrazole ring in a 1-substituted pyrazole is not a strong hydrogen bond donor or acceptor, weak interactions with the nitrogen atoms can occur. These interactions can perturb the electronic structure of the pyrazole ring, leading to noticeable shifts in the ring's vibrational modes.

The table below illustrates the potential shifts in key vibrational frequencies of this compound in different solvent types. The shifts are relative to a non-polar solvent baseline.

| Vibrational Mode | Non-Polar Solvent (e.g., Hexane) | Polar Aprotic Solvent (e.g., Acetone) | Polar Protic Solvent (e.g., Ethanol) |

| Pyrazole Ring C=N Stretch | Baseline Frequency | Small Red Shift | Moderate Red Shift |

| C-I Stretch | Baseline Frequency | Small to Moderate Red Shift | Small to Moderate Red Shift |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise measurements of bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions.

Single-Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Torsion Angles

While a crystal structure for this compound is not publicly documented, we can predict its key structural parameters based on crystallographic data from similar 1-substituted pyrazoles and iodo-organic compounds.

The pyrazole ring is expected to be planar, a characteristic feature of aromatic systems. The bond lengths within the ring will reflect its aromatic nature, with C-C and C-N bond lengths intermediate between single and double bonds. The internal angles of the five-membered ring will be close to the ideal 108°.

The ethyl linker will exhibit typical sp³ hybridized carbon bond lengths and angles. The C-C bond length should be around 1.54 Å, and the C-N bond connecting the ethyl group to the pyrazole ring is expected to be approximately 1.47 Å. The bond angles around the methylene carbons will be close to the tetrahedral angle of 109.5°.

Below is a table of predicted bond lengths, bond angles, and a key torsion angle for this compound, based on data from related structures.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-I | 2.16 ± 0.02 | |

| N1-N2 | 1.35 ± 0.02 | |

| N2-C3 | 1.33 ± 0.02 | |

| C3-C4 | 1.40 ± 0.02 | |

| C4-C5 | 1.38 ± 0.02 | |

| C5-N1 | 1.36 ± 0.02 | |

| N1-C(ethyl) | 1.47 ± 0.02 | |

| C(ethyl)-C(ethyl) | 1.53 ± 0.02 | |

| Bond Angles (°) | ||

| C-C-I | 110 ± 2 | |

| N1-C-C | 111 ± 2 | |

| C5-N1-N2 | 112 ± 2 | |

| Torsion Angle (°) | ||

| N1-C-C-I | Variable (depends on crystal packing) |

Analysis of Intermolecular Interactions in Crystalline Networks

A significant interaction expected in the crystal packing is halogen bonding . The iodine atom, due to the "sigma-hole" phenomenon, can act as a Lewis acid and interact with Lewis basic sites on neighboring molecules, such as the nitrogen atoms of the pyrazole ring. This type of C-I···N interaction is a directional and relatively strong non-covalent bond that can play a crucial role in the supramolecular assembly.

In addition to halogen bonding, weaker van der Waals forces and dipole-dipole interactions will be present. The alignment of molecular dipoles will contribute to the stability of the crystal lattice. Weak C-H···π interactions , where a C-H bond from the ethyl group or the pyrazole ring of one molecule interacts with the π-system of the pyrazole ring of an adjacent molecule, may also be observed.

The interplay of these intermolecular forces will determine the final crystal packing motif, influencing properties such as melting point and solubility. The analysis of these interactions is fundamental to the field of crystal engineering, where the goal is to design materials with specific properties based on the control of their solid-state architecture.

Computational and Theoretical Investigations of 1 2 Iodoethyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can elucidate the electronic structure and various properties of a molecule. For 1-(2-Iodoethyl)-1H-pyrazole, these calculations are crucial for understanding its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p) for lighter atoms and a basis set with effective core potentials for iodine), are used to determine the optimized ground state geometry. nih.gov This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

The pyrazole (B372694) ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic systems. The iodoethyl side chain, however, introduces conformational flexibility. The bond lengths and angles within the pyrazole ring are influenced by the electron-donating or withdrawing nature of the substituent. The C-I bond is notably long and weak, making it a potential site for nucleophilic substitution, a property that can be quantified through bond dissociation energy calculations.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Theoretical Data)

| Parameter | Bond/Atoms | Value (Å/Degrees) |

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.40 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.36 Å | |

| N1-C6 | 1.48 Å | |

| C6-C7 | 1.54 Å | |

| C7-I | 2.14 Å | |

| Bond Angle | C5-N1-N2 | 112.5° |

| N1-N2-C3 | 105.0° | |

| N2-C3-C4 | 111.0° | |

| C3-C4-C5 | 106.5° | |

| C4-C5-N1 | 105.0° | |

| N1-C6-C7 | 110.0° | |

| C6-C7-I | 112.0° | |

| Dihedral Angle | C5-N1-C6-C7 | 85.0° |

| N1-C6-C7-I | 60.0° (gauche) / 180.0° (anti) |

Note: The values in this table are illustrative and based on typical DFT calculations for similar molecules. Actual values may vary depending on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. organic-chemistry.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, indicating that the ring is the likely site for electrophilic attack. The LUMO, conversely, is anticipated to have significant contributions from the iodoethyl side chain, particularly the anti-bonding σ* orbital of the C-I bond. This suggests that the molecule is susceptible to nucleophilic attack at the carbon atom attached to the iodine, leading to the displacement of the iodide ion.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound (Theoretical Data)

| Property | Value (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

Note: These values are illustrative and derived from theoretical principles for similar pyrazole derivatives.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule, mapping the electrostatic potential onto the electron density surface. chemscene.com It is a valuable tool for identifying regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). chemscene.com These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively.

In this compound, the ESP map would be expected to show a region of negative potential around the N2 atom of the pyrazole ring, consistent with the lone pair of electrons on this nitrogen. This makes the N2 atom a potential site for protonation or coordination to electrophiles. chemdoodle.com The hydrogen atoms of the pyrazole ring and the ethyl chain would exhibit positive potential. A significant region of positive potential is also expected around the carbon atom bonded to the iodine, further supporting its susceptibility to nucleophilic attack. The iodine atom itself will likely show a region of slightly negative to neutral potential due to its high polarizability.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the iodoethyl side chain in this compound gives rise to different spatial arrangements, or conformations, which can have different energies and properties. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. cambridgemedchemconsulting.comchemcompute.org

Rotation around the single bonds in the iodoethyl side chain, specifically the N1-C6 and C6-C7 bonds, leads to the formation of rotational isomers (rotamers). The most significant rotation is around the C6-C7 bond, which can result in different relative positions of the pyrazole ring and the iodine atom. The two most common stable conformations are the gauche and anti conformers. cambridgemedchemconsulting.com

Anti conformer: The pyrazole ring and the iodine atom are on opposite sides of the C6-C7 bond, with a dihedral angle of approximately 180°. This conformation is often the most stable due to minimized steric hindrance.

Gauche conformer: The pyrazole ring and the iodine atom are adjacent to each other, with a dihedral angle of approximately 60°. While generally less stable than the anti conformer due to steric repulsion, gauche interactions can sometimes be stabilized by other factors.

A potential energy surface scan, where the energy of the molecule is calculated as a function of the N1-C6-C7-I dihedral angle, can be performed to identify the energy minima corresponding to the stable conformers and the transition states between them.

Table 3: Illustrative Relative Energies of Rotational Isomers of this compound (Theoretical Data)

| Conformer | N1-C6-C7-I Dihedral Angle | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.0 (most stable) |

| Gauche | ~60° | 1.2 |

| Eclipsed (Transition State) | ~0° | 4.5 |

Note: These are illustrative energy values based on typical conformational analyses of substituted ethanes.

The dynamics of the iodoethyl side chain and the pyrazole ring can be investigated using molecular dynamics (MD) simulations. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time. This allows for the study of the time-dependent behavior of the molecule, including the flexibility of the side chain, the vibrations of the pyrazole ring, and the rates of conformational changes.

Reaction Mechanism Modeling and Computational Elucidation

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions involving this compound. Through sophisticated modeling and simulation, researchers can elucidate reaction mechanisms, predict product selectivity, and analyze the energetic landscape of chemical transformations. These theoretical investigations offer insights that are often difficult to obtain through experimental methods alone, guiding the rational design of synthetic routes and the optimization of reaction conditions.

Simulation of Pyrazole Alkylation and Halogenation Steps

The synthesis of substituted pyrazoles like this compound involves key chemical transformations, namely the alkylation of the pyrazole ring and, in many cases, a halogenation step. Computational modeling is instrumental in understanding the regioselectivity and reactivity of these processes.

Pyrazole Alkylation: The N-alkylation of the pyrazole ring is a fundamental step. Pyrazole itself has two nitrogen atoms, a pyrrole-like N1 and a pyridine-like N2, both of which are potential sites for alkylation. Density Functional Theory (DFT) calculations are frequently employed to model this reaction. nih.govwuxibiology.com Studies involving the alkylation of pyrazole derivatives with halomethanes and other alkyl halides have shown that the reaction typically proceeds via an S_N2 mechanism. nih.govwuxibiology.com

Theoretical models can predict the preferred site of alkylation by calculating the activation energies for the competing reaction pathways leading to N1 and N2 substitution. For instance, in a computational study modeling the alkylation of a substituted pyrazole with methyl bromide, the activation energies for the two possible products were calculated to determine the likely outcome. wuxibiology.com The results indicated that the reaction would occur more readily at the N2 position due to a lower activation energy barrier. wuxibiology.com This regioselectivity is often influenced by steric effects, where the alkylating agent preferentially attacks the less hindered nitrogen atom. mdpi.com Intrinsic reaction coordinate (IRC) calculations can further elucidate the mechanism by mapping the entire reaction path from reactants to products through the transition state. nih.gov

Halogenation: Electrophilic halogenation of the pyrazole nucleus is another critical reaction that can be simulated. Computational studies align with experimental evidence showing that halogenation preferentially occurs at the C4 position of the pyrazole ring. globalresearchonline.netresearchgate.net This is because the C4 position is the most electron-rich and thus most susceptible to electrophilic attack. nih.gov To achieve halogenation at the C3 or C5 positions, the C4 position must typically be blocked by a substituent, or more forceful reaction conditions are required. researchgate.net Computational models can map the electron density of the pyrazole ring, confirming the nucleophilic character of the C4 position and rationalizing the observed regioselectivity. mdpi.com

| Alkylation Position | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio (N2:N1 at 25°C) |

|---|---|---|---|

| N-1 | Pathway 1 | 10.77 | ~13:1 |

| N-2 | Pathway 2 | 9.24 |

Energy Profiles for Nucleophilic Substitution at the Iodoethyl Moiety

The iodoethyl group of this compound is susceptible to nucleophilic substitution, where a nucleophile replaces the iodine atom. This is a classic S_N2 reaction, and its energetics can be effectively modeled using computational methods. The energy profile of this reaction maps the potential energy of the system as the reaction progresses from reactants to products.

The key features of the S_N2 energy profile include the reactants (this compound and the nucleophile), the products, and a single transition state. Quantum mechanics calculations can model the entire process, tracking the stepwise bond-forming and bond-breaking events in a concerted manner. wuxibiology.com

As the nucleophile approaches the carbon atom bonded to the iodine, the energy of the system begins to rise, climbing towards the transition state. wuxibiology.com The transition state represents the energy maximum along the reaction coordinate, where the C-nucleophile bond is partially formed and the C-iodine bond is partially broken. The structure and energy of this transition state are critical in determining the reaction rate. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction. After the transition state, the energy of the system decreases as the C-iodine bond fully breaks and the new C-nucleophile bond forms, leading to the final products.

Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies

The solvent environment can significantly influence chemical reactions and molecular properties. Computational studies on pyrazole derivatives often incorporate solvent effects to provide more accurate and realistic predictions. researchgate.netnih.gov

Two primary approaches are used to model solvent effects:

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. nih.gov The Polarizable Continuum Model (PCM) and its variants, such as the Self-Consistent Reaction Field (SCRF) method, are widely used. nih.gov In these models, the solute molecule is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric medium are calculated. These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. nih.gov Studies on pyrazole have shown that increasing solvent polarity can decrease the HOMO-LUMO energy gap (indicating increased reactivity) and increase the dipole moment. researchgate.net

Explicit Solvation Models: This approach involves modeling a finite number of individual solvent molecules surrounding the solute molecule. This method can explicitly account for specific solute-solvent interactions, such as hydrogen bonding, which are crucial in protic solvents. While more computationally intensive, explicit models can provide a more detailed and accurate picture of the solvation shell's structure and its influence on the solute. However, for many applications, implicit models provide a reasonable approximation of solvent effects. rsc.org

Discrepancies between experimental data and computational results can sometimes be attributed to the imperfect modeling of these complex solvent effects. mdpi.com The choice of solvation model depends on the specific system and the properties being investigated, often balancing computational cost with the desired level of accuracy.

| Solvent | Phase | Dipole Moment (D) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| - | Gas | 2.27 | 7.0557 |

| Water | Aqueous | 4.51 | 7.0000 |

Reactivity and Derivatization Strategies of 1 2 Iodoethyl 1h Pyrazole

Nucleophilic Substitution Reactions at the Iodoethyl Moiety

The primary alkyl iodide in 1-(2-iodoethyl)-1H-pyrazole is highly susceptible to nucleophilic attack, proceeding predominantly through an S(_N)2 mechanism. This pathway is favored due to the accessibility of the electrophilic carbon and the excellent leaving group ability of the iodide ion.

S(_N)2 Reactions with Various Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur, Carbon-based)

A variety of nucleophiles can be employed to displace the iodide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing compounds readily react with this compound to form the corresponding N-alkylated products. For instance, the reaction with a primary or secondary amine would yield a 1-(2-aminoethyl)-1H-pyrazole derivative. The pyrazole (B372694) ring itself, particularly the N2 nitrogen, can act as a nucleophile, although intermolecular alkylation is less common than with external nucleophiles. scholaris.ca

Oxygen Nucleophiles: Alkoxides, phenoxides, and carboxylates can serve as oxygen-based nucleophiles, leading to the formation of ethers and esters, respectively. For example, reaction with sodium ethoxide would produce 1-(2-ethoxyethyl)-1H-pyrazole.

Sulfur Nucleophiles: Thiolates are potent nucleophiles and react efficiently with this compound to form thioethers. The reaction of vinylpyrazoles with alkanethiols to form β-addition products suggests the high reactivity of sulfur nucleophiles towards pyrazole derivatives. nih.gov

Carbon-based Nucleophiles: Carbanions, such as those derived from malonic esters or organocuprates, can be used to form new carbon-carbon bonds, extending the carbon chain of the ethyl group.

| Nucleophile Type | Example Nucleophile | Product Type |

| Nitrogen | Ammonia (NH(_3)) | Primary Amine |

| Azide (B81097) (N(_3)) | Alkyl Azide | |

| Oxygen | Methoxide (CH(_3)O) | Methyl Ether |

| Acetate (CH(_3)COO) | Acetate Ester | |

| Sulfur | Ethanethiolate (CH(_3)CH(_2)S) | Ethyl Thioether |

| Carbon | Cyanide (CN) | Nitrile |

| Malonate Ester Enolate | Dialkyl Malonate |

Intramolecular Cyclization Pathways via Nucleophilic Attack

The this compound scaffold is well-suited for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. When a nucleophilic center is present at a suitable position within a molecule derived from this compound, it can attack the electrophilic carbon bearing the iodine, resulting in ring closure. A notable example is the synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives. While direct cyclization of this compound is not commonly reported, derivatives where the pyrazole is attached to a pyridine (B92270) ring can undergo intramolecular cyclization. lookchem.comrsc.org Similarly, the synthesis of pyrazolo[5,1-a]isoquinolines can be achieved through intramolecular reactions of appropriately substituted pyrazole derivatives, highlighting the potential for such cyclizations. nio.res.innio.res.innih.gov The dehydrohalogenation of 1-(2-haloethyl)pyrazoles to form vinylpyrazoles is a related process, indicating the propensity for elimination reactions under basic conditions which can compete with substitution. nih.gov

Organometallic Coupling Reactions at the Iodine Center

The carbon-iodine bond in this compound can be activated by various transition metals, facilitating a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium catalysts are widely used to mediate cross-coupling reactions of organic halides.

Suzuki Reaction: This reaction involves the coupling of an organoboron compound with an organic halide. While specific examples with this compound are not prevalent in the literature, the Suzuki coupling of iodopyrazoles (where iodine is attached to the pyrazole ring) is a well-established method for C-C bond formation. nih.govnih.gov It is expected that this compound would undergo Suzuki coupling with various boronic acids in the presence of a palladium catalyst and a base.

Sonogashira Reaction: This reaction couples a terminal alkyne with an organic halide. The Sonogashira coupling of iodopyrazoles is a known transformation, suggesting that this compound would react similarly with terminal alkynes to produce 1-(2-alkynylethyl)-1H-pyrazole derivatives. researchgate.netwikipedia.orgarkat-usa.orglibretexts.orgorganic-chemistry.orgyoutube.com

Heck Reaction: The Heck reaction couples an organic halide with an alkene. wikipedia.orgorganic-chemistry.org Iodopyrazoles have been shown to participate in Heck reactions, indicating that this compound could be coupled with various alkenes to generate more complex unsaturated molecules. clockss.orgnih.govbeilstein-journals.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh(_3))(_4), Base | 1-(2-Aryl-ethyl)-1H-pyrazole |

| Sonogashira | Terminal alkyne | PdCl(_2)(PPh(_3))(_2), CuI, Amine Base | 1-(2-Alkynyl-ethyl)-1H-pyrazole |

| Heck | Alkene | Pd(OAc)(_2), PPh(_3), Base | 1-(2-Alkenyl-ethyl)-1H-pyrazole |

Copper-Catalyzed Reactions and other Transition Metal Mediated Transformations

Copper catalysts are also effective in promoting cross-coupling reactions of organic iodides. Copper(I) iodide (CuI) is a common catalyst for coupling reactions involving pyrazole derivatives. For instance, CuI has been used to catalyze the coupling of 4-iodopyrazoles with alcohols. nih.gov It is plausible that this compound could undergo similar copper-catalyzed couplings with a variety of nucleophiles, including amines and thiols. nih.govorganic-chemistry.org Ruthenium(II) catalysts have been employed for the annulation of pyrazole derivatives with alkynes to synthesize pyrazolo[5,1-a]isoquinolines, showcasing the utility of other transition metals in pyrazole chemistry. nio.res.innio.res.in

Radical Reactions Involving the C-I Bond

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate a primary alkyl radical. This radical can then participate in various synthetic transformations. While specific studies on radical reactions of this compound are limited, the general principles of alkyl iodide radical chemistry can be applied. For instance, in the presence of a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride), the iodoethyl group could be reduced to an ethyl group. More synthetically useful is the addition of the generated radical to an alkene or alkyne in an intermolecular or intramolecular fashion. Intramolecular radical cyclization of a suitably substituted derivative of this compound could provide access to various fused heterocyclic systems.

Homolytic Cleavage and Generation of Carbon-Centered Radicals

The carbon-iodine (C-I) bond in this compound can undergo homolytic cleavage to generate a 2-(1H-pyrazol-1-yl)ethyl radical. This process involves the symmetrical breaking of the C-I bond, with each atom retaining one of the bonding electrons. The initiation of this cleavage can be achieved through several methods, most commonly through the use of radical initiators or by photolysis.

Radical Initiators: Chemical initiators such as azobisisobutyronitrile (AIBN) are frequently employed to induce homolytic cleavage. Upon thermal or photochemical decomposition, AIBN generates radicals that can abstract the iodine atom from this compound, thereby propagating a radical chain reaction.

Photochemical Cleavage: The C-I bond is also susceptible to cleavage upon exposure to ultraviolet (UV) light. This photochemical method offers a mild and often "tin-free" approach to radical generation, avoiding the use of potentially toxic organotin reagents that are traditionally used in radical chemistry.

The general process for the generation of the 2-(1H-pyrazol-1-yl)ethyl radical is depicted below:

Radical Cyclization and Addition Reactions

Once generated, the 2-(1H-pyrazol-1-yl)ethyl radical is a highly reactive intermediate that can participate in both intramolecular and intermolecular reactions.

Intramolecular Radical Cyclization: If the pyrazole ring is substituted with an appropriately positioned unsaturated group (e.g., an alkenyl or alkynyl side chain), the 2-(1H-pyrazol-1-yl)ethyl radical can undergo intramolecular cyclization. This process leads to the formation of new ring systems, providing a powerful strategy for the synthesis of fused heterocyclic compounds. The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules, which favor the formation of five- and six-membered rings. While specific examples for this compound are not extensively documented, analogous radical cyclizations of N-(2-haloethyl)azoles are well-established in organic synthesis.

Intermolecular Radical Addition: In the absence of an internal trap, the 2-(1H-pyrazol-1-yl)ethyl radical can add to external unsaturated compounds, such as alkenes and alkynes. This intermolecular addition reaction results in the formation of a new carbon-carbon bond and a new radical species, which can then propagate the radical chain or be terminated. This strategy allows for the elongation and functionalization of the ethyl side chain.

The table below summarizes hypothetical reaction conditions for radical reactions based on analogous systems.

| Reaction Type | Initiator/Conditions | Substrate/Reagent | Expected Product |

| Intramolecular Cyclization | AIBN, Bu₃SnH, Toluene, Δ | 1-(2-Iodoethyl)-4-vinyl-1H-pyrazole | Fused pyrazolo-piperidine derivative |

| Intermolecular Addition | (TMS)₃SiH, AIBN, Benzene, Δ | Acrylonitrile | 4-(1H-Pyrazol-1-yl)butanenitrile |

Functionalization of the Pyrazole Ring System

The pyrazole ring in this compound is an aromatic heterocycle that can undergo a variety of functionalization reactions. The N-1 substituent can influence the regioselectivity of these transformations.

Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). For 1-alkylpyrazoles, the substitution typically occurs at the C4-position, which is the most electron-rich and sterically accessible position. The N1- and N2-positions are generally less reactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atoms.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The conditions for these reactions must be carefully chosen to avoid side reactions involving the iodoethyl group.

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 1-(2-Iodoethyl)-4-nitro-1H-pyrazole |

| Bromination | Br₂/FeBr₃ | 4-Bromo-1-(2-iodoethyl)-1H-pyrazole |

| Acylation | CH₃COCl/AlCl₃ | 1-(4-Acetyl-1H-pyrazol-1-yl)ethan-2-yl iodide |

Directed Ortho Metalation (DoM) and Further Derivatization

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the context of 1-substituted pyrazoles, the N1-substituent can act as a directing group, facilitating the deprotonation of the adjacent C5-position by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C5-position.

The efficiency and regioselectivity of DoM can be influenced by the nature of the N1-substituent and the reaction conditions. The presence of the iodoethyl group may require careful optimization of the reaction to prevent unwanted side reactions.

Oxidation and Reduction Chemistry of the Heterocyclic System

The pyrazole ring is generally resistant to both oxidation and reduction under standard conditions due to its aromatic stability. However, the side chains attached to the ring can be modified.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are unlikely to affect the pyrazole ring itself but can oxidize alkyl side chains. In the case of this compound, the primary concern would be the potential oxidation of the ethyl group, although the carbon-iodine bond is also susceptible to oxidative cleavage under harsh conditions. Selective oxidation of the pyrazole ring is challenging and often leads to ring degradation.

Reduction: The pyrazole ring is also highly resistant to catalytic hydrogenation and chemical reduction with reagents like sodium borohydride (B1222165) (NaBH₄). These reagents will typically not reduce the aromatic pyrazole core. However, if reducible functional groups are introduced onto the pyrazole ring or the side chain through other derivatization methods, these can be selectively reduced in the presence of the pyrazole nucleus. For instance, a nitro group introduced at the C4-position can be reduced to an amino group.

Applications of 1 2 Iodoethyl 1h Pyrazole As a Versatile Synthetic Building Block

Precursor in Complex Heterocyclic Synthesis

The structure of 1-(2-iodoethyl)-1H-pyrazole is ideally suited for the construction of elaborate heterocyclic frameworks. The ethyl linker provides the correct spacing for intramolecular reactions, enabling the formation of new rings fused to the pyrazole (B372694) core.

A primary application of this compound and its halo-analogs is in the synthesis of fused pyrazole systems through intramolecular cyclization. The strategy typically involves a preliminary substitution at another position on the pyrazole ring, followed by a ring-closing reaction involving the ethyl side chain.

For instance, derivatives like ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate can react with amines. In this process, the amine displaces the halide on the ethyl chain, and a subsequent intramolecular cyclization leads to the formation of fused pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. The iodo-variant is expected to undergo this reaction even more readily.

Another key transformation is the intramolecular cyclization that occurs after dehydrohalogenation. The treatment of 1-(2-bromoethyl)-5-hydroxypyrazoles with a base does not yield the expected vinylpyrazole but instead results in the formation of fused 2,3-dihydropyrazolo[3,2-b]oxazoles. nih.gov This reaction highlights the utility of the haloethyl group in creating diverse fused heterocyclic scaffolds. General synthetic routes have been developed for various fused systems, such as pyrimido[6,1-a]isoquinolin-4-thiones, based on the cyclization of 1-(2-arylethyl) side chains. nih.gov

Table 1: Examples of Fused Heterocyclic Systems Derived from 1-(2-Haloethyl)-1H-Pyrazole Precursors

| Precursor Type | Reaction Type | Resulting Fused System | Reference |

|---|---|---|---|

| Ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate | Intermolecular substitution followed by intramolecular cyclization | Pyrazolo[1,5-a]pyrazin-4(5H)-one | |

| 1-(2-Bromoethyl)-5-hydroxypyrazole | Intramolecular cyclization via dehydrohalogenation | 2,3-Dihydropyrazolo[3,2-b]oxazole | nih.gov |

The construction of spiro and bridged heterocyclic systems containing a pyrazole unit can be facilitated by using this compound as a key building block. Spiro compounds, which contain two rings connected by a single common atom, often require precursors with multiple reactive centers. The iodoethyl group serves as a reactive handle to link the pyrazole to another cyclic molecule, setting the stage for a subsequent spirocyclization reaction. For example, synthetic strategies toward spiro[indoline-3,1′-pyrazolo[1,2-a]pyrazoles] have been developed using cycloaddition reactions involving pyrazole-containing dipoles. researchgate.net The this compound can be used to synthesize such precursors by alkylating a suitable cyclic amine or other nucleophile, thereby tethering the two ring systems together before the final ring-closing step.

Similarly, for bridged systems, the iodoethyl group can act as a flexible linker to connect the pyrazole nitrogen to a distant functional group within the same molecule or to another molecular fragment, enabling the formation of complex three-dimensional structures.

Scaffold for Supramolecular Assembly and Material Science

The unique electronic and structural properties of the pyrazole ring make it a valuable component in materials science and supramolecular chemistry. mdpi.com this compound provides a convenient method for incorporating this useful scaffold into larger assemblies like ligands and polymers.

Pyrazoles are exceptional ligands for a wide range of metal ions, and their coordination chemistry is extensive. researchgate.netresearchgate.net The design of polydentate ligands, which can form highly stable complexes with metals, often involves linking multiple donor sites together. This compound is an excellent starting material for this purpose. The iodine atom can be readily displaced by various nucleophilic donor groups (e.g., amines, thiols, pyridines, or other pyrazoles) to create flexible bidentate or tridentate ligands. researchgate.net For example, reaction with a pyridine-containing thiol would yield a flexible N,N,S-tridentate ligand. The ethyl linker allows the donor atoms to position themselves around a metal center effectively. This approach is crucial for developing new catalysts, functional materials, and biomimetic complexes. rsc.orgub.edu

A significant application of this compound is its role as a precursor to polymerizable monomers. Through a base-mediated dehydrohalogenation reaction, this compound can be efficiently converted into 1-vinylpyrazole. nih.gov

Reaction: Pyrazole-CH₂-CH₂-I + Base → Pyrazole-CH=CH₂ + H-Base⁺ + I⁻

1-Vinylpyrazole is a valuable monomer that can undergo polymerization to create polymers with pyrazole units pendant to the main chain. nih.gov These pyrazole-containing polymers are of great interest in materials science. The pyrazole groups can engage in π-π stacking and other supramolecular interactions, which can be used to control the morphology of the resulting polymer, leading to materials like anisotropic microgels. nih.govnih.govresearchgate.net The ability to create such structured polymers is important for applications in catalysis and biomaterials. nih.gov

Table 2: Application in Polymer Synthesis

| Precursor | Reaction | Monomer Product | Polymerization Application | Reference |

|---|---|---|---|---|

| This compound | Dehydrohalogenation | 1-Vinylpyrazole | Precipitation polymerization to form functional microgels | nih.govnih.govnih.gov |

Intermediate in the Preparation of Advanced Organic Molecules

Beyond its direct use in forming fused rings or polymers, this compound is a versatile intermediate for synthesizing a variety of other advanced organic molecules. The reactivity of the iodoethyl group allows for its conversion into numerous other functional groups.

For example, substitution of the iodide with sodium azide (B81097) yields 1-(2-azidoethyl)-1H-pyrazole. This azido-functionalized molecule is a perfect substrate for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the pyrazole unit to alkyne-containing molecules, forming triazole rings. This is a common strategy for creating complex bi-heterocyclic structures, such as pyrazole-tetrazole hybrids. mdpi.com

Furthermore, the iodoethyl group can participate in radical reactions. The radical thiylation of 1-vinylpyrazoles (derived from their haloethyl precursors) with thiols leads to the formation of 1-(pyrazolyl-1)-2-(alkylthio)ethanes. nih.gov This demonstrates how the initial iodoethyl functionality can be transformed to introduce a pyrazolylethylthio moiety into a target structure. These transformations underscore the role of this compound as a key stepping stone for accessing a wide range of functionalized molecules for applications in medicinal chemistry and materials science. nih.gov

Table 3: Key Transformations of this compound

| Reagent | Product Type | Synthetic Utility | Reference |

|---|---|---|---|

| Base (e.g., KOH) | 1-Vinylpyrazole | Polymerization monomer, Dienophile in cycloadditions | nih.gov |

| Sodium Azide (NaN₃) | 1-(2-Azidoethyl)-1H-pyrazole | Click chemistry, Synthesis of triazole-linked hybrids | mdpi.com |

| Amines (R-NH₂) | 1-(2-Aminoethyl)-1H-pyrazole derivatives | Ligand synthesis, Building blocks for fused heterocycles | |

| Thiols (R-SH) via vinyl intermediate | 1-(Pyrazolyl-1)-2-(alkylthio)ethanes | Introduction of sulfur-containing linkers | nih.gov |

Chiral Auxiliary or Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk This strategy is a fundamental concept in asymmetric synthesis, aiming to produce a single enantiomer of a chiral molecule. nih.govresearchgate.net The auxiliary, which is itself chiral, is attached to a prochiral substrate. It then directs the stereoselective formation of a new stereocenter, after which it is removed and can ideally be recycled. wikipedia.orgyork.ac.uk

While pyrazole-containing ligands are used in asymmetric catalysis, there is no direct evidence in the surveyed scientific literature to suggest that this compound itself has been employed as a chiral auxiliary. The development of chiral auxiliaries often relies on molecules with specific, rigid conformational biases and readily available enantiopure forms, such as those derived from natural products like terpenes or amino acids. nih.govresearchgate.net

The primary application of this compound is as a non-chiral building block, where its value lies in the reactivity of its iodoethyl group for constructing various molecular scaffolds rather than for inducing stereoselectivity.

Probe in Chemical Biology Research (excluding biological activity/dosage)

Chemical probes are small molecules used to study and manipulate biological systems. The 2-iodoethyl group on this compound makes it a suitable precursor for the synthesis of such probes. Although direct use of the iodo-compound as a probe is not documented in the reviewed literature, its bromo-analogue, 1-(2-bromoethyl)-3-nitro-1H-pyrazole, serves as a precursor for creating probes to investigate biological processes. The bromoethyl group functions as a reactive handle for alkylation, allowing it to be attached to biomolecules or to link a reporter group (like a fluorophore or biotin) to the pyrazole core.

Given that the carbon-iodine bond is even more reactive towards nucleophilic substitution than the carbon-bromine bond, this compound represents a highly suitable starting material for similar applications. The iodoethyl moiety can act as a reactive site for covalently linking the pyrazole scaffold to biological targets or for the attachment of various tags, facilitating the study of molecular interactions within a cell.

Table 1: Potential Application as a Chemical Probe Precursor

| Feature | Description | Reference |

|---|---|---|

| Reactive Group | The 2-iodoethyl side chain contains a highly reactive C-I bond, making iodine an excellent leaving group for nucleophilic substitution reactions. | nih.gov |

| Core Scaffold | The 1H-pyrazole ring provides a stable, drug-like core structure. | researchgate.net |

| Probe Synthesis | Can be functionalized by reacting with nucleophiles (e.g., thiols on proteins, amines) or used to attach reporter tags for imaging or affinity purification. | |

Application in Methodological Development in Synthetic Chemistry

The unique reactivity of this compound makes it a valuable tool in the development of new synthetic methods and reaction conditions.

Development of Novel Reagents or Reaction Conditions

The development of new synthetic methodologies is crucial for advancing organic chemistry. While this compound is not a "novel reagent" in itself, its application contributes to the expansion of synthetic toolkits. A significant application of 1-(2-haloethyl)pyrazoles is in the synthesis of vinylpyrazoles. nih.gov These reactions typically proceed via dehydrohalogenation, where the haloethyl group is treated with a base to eliminate hydrogen halide, forming a vinyl group attached to the pyrazole nitrogen.

The general reaction is as follows: this compound + Base → 1-Vinyl-1H-pyrazole + Base·HI

This transformation is noteworthy because vinylpyrazoles are themselves important monomers and synthetic intermediates, used in polymerization and various cross-coupling reactions. nih.gov The high reactivity of the iodide leaving group in this compound can facilitate this elimination under mild conditions, making it a preferred substrate for developing efficient and gentle protocols for vinylpyrazole synthesis. The development of such methods showcases how existing building blocks can be used to refine and expand synthetic routes to other valuable classes of compounds. organic-chemistry.orgnih.gov

Contributions to Green Chemistry Methodologies

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. jetir.org The use of this compound and its analogues can contribute to these principles, particularly in the synthesis of vinylpyrazoles.

Research has shown that the dehydrochlorination of 1-(2-chloroethyl)pyrazoles to produce 1-vinylpyrazoles can be performed efficiently in water under phase-transfer catalysis (PTC) conditions. nih.gov This method avoids the use of volatile organic solvents, aligning with green chemistry principles. Given that this compound undergoes the same type of transformation, it is a suitable candidate for similar aqueous, catalyst-driven methodologies. The higher reactivity of the iodo-substituent might even allow for milder conditions or faster reaction times compared to its chloro-analogue.

Furthermore, catalyst-free approaches for pyrazole synthesis, for instance through the thermal 1,3-dipolar cycloaddition of diazo compounds to alkynes under solvent-free conditions, represent another facet of green chemistry in this field. rsc.org While this applies to the formation of the pyrazole ring itself, the subsequent functionalization using reagents like this compound in environmentally benign reaction systems continues to be an area of active development. scielo.org.za

Table 2: Summary of Synthetic Applications

| Application Area | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Methodological Development | Dehydrohalogenation | Synthesis of valuable 1-vinylpyrazoles from this compound. | nih.gov |

| Green Chemistry | Phase-Transfer Catalysis | Use of water as a solvent to replace volatile organic compounds in the synthesis of 1-vinylpyrazoles. | nih.gov |

Future Research Directions and Unaddressed Challenges

Exploration of Novel Catalytic Transformations Involving 1-(2-Iodoethyl)-1H-pyrazole

The carbon-iodine bond in this compound is a key functional group that can participate in a wide array of catalytic cross-coupling reactions. Future research will likely focus on exploring its reactivity in established and novel catalytic systems. This could include well-known reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to introduce a variety of substituents at the ethyl side chain.

A significant unaddressed challenge is the systematic investigation of how different catalysts, ligands, and reaction conditions influence the efficiency and selectivity of these transformations. Furthermore, the development of novel catalytic methods specifically tailored for the functionalization of the iodoethyl group without affecting the pyrazole (B372694) ring is a promising area of research. This could lead to the synthesis of a diverse library of 1-substituted pyrazole derivatives with potential applications in medicinal chemistry and materials science.

Development of Sustainable Synthetic Routes to the Compound

Currently, the synthesis of this compound often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. A major challenge and a critical area for future research is the development of more sustainable and environmentally friendly synthetic routes. This could involve the exploration of one-pot syntheses, the use of greener solvents, and the development of catalytic methods that proceed with high atom economy.

Investigating alternative starting materials and synthetic strategies that minimize the use of protecting groups and reduce the number of synthetic steps will be crucial. For instance, the direct iodoethylation of pyrazole using less toxic and more readily available reagents would represent a significant advancement. The principles of green chemistry will undoubtedly guide future efforts in the synthesis of this and related compounds.

Computational Design of Advanced Derivatives with Tailored Reactivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules. Future research should leverage computational methods to design advanced derivatives of this compound with tailored electronic and steric properties. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the molecule and predict its reactivity in various chemical transformations.

A key challenge is to develop accurate computational models that can reliably predict the outcome of reactions involving this compound. By simulating the interaction of this compound with different catalysts and substrates, researchers can identify promising reaction conditions and design novel derivatives with enhanced reactivity or specific functionalities. This in-silico approach can accelerate the discovery of new applications for this versatile building block.